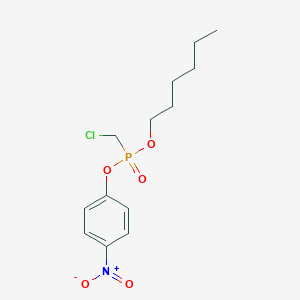
Hexyl 4-nitrophenyl (chloromethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl 4-nitrophenyl (chloromethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a hexyl chain, a nitrophenyl group, and a chloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-nitrophenyl (chloromethyl)phosphonate typically involves the reaction of hexyl phosphonic dichloride with 4-nitrophenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the phosphorus atom, displacing a chloride ion. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like column chromatography or recrystallization may also be employed to achieve high purity levels.
化学反応の分析
Types of Reactions
Hexyl 4-nitrophenyl (chloromethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates with various functional groups.
科学的研究の応用
Hexyl 4-nitrophenyl (chloromethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: Used in the development of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of Hexyl 4-nitrophenyl (chloromethyl)phosphonate involves its interaction with biological molecules, particularly enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing it to bind to the active site of enzymes such as phosphatases. This binding can inhibit the enzyme’s activity, making it a potential tool for studying enzyme function and developing enzyme inhibitors.
類似化合物との比較
Hexyl 4-nitrophenyl (chloromethyl)phosphonate can be compared with other similar compounds such as:
Hexyl 4-nitrophenyl (methyl)phosphonate: Similar structure but with a methyl group instead of a chloromethyl group.
Hexyl 4-nitrophenyl (ethyl)phosphonate: Similar structure but with an ethyl group instead of a chloromethyl group.
Hexyl 4-nitrophenyl (propyl)phosphonate: Similar structure but with a propyl group instead of a chloromethyl group.
The uniqueness of this compound lies in its chloromethyl group, which provides additional reactivity and potential for further functionalization compared to its methyl, ethyl, or propyl counterparts.
特性
CAS番号 |
215952-12-8 |
|---|---|
分子式 |
C13H19ClNO5P |
分子量 |
335.72 g/mol |
IUPAC名 |
1-[chloromethyl(hexoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H19ClNO5P/c1-2-3-4-5-10-19-21(18,11-14)20-13-8-6-12(7-9-13)15(16)17/h6-9H,2-5,10-11H2,1H3 |
InChIキー |
UEFQIEDAMBNCJY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOP(=O)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



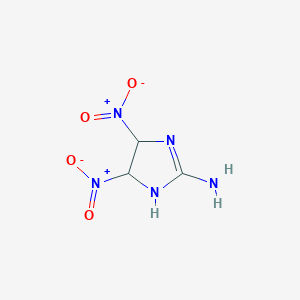
![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
![4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate](/img/structure/B12582908.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582921.png)
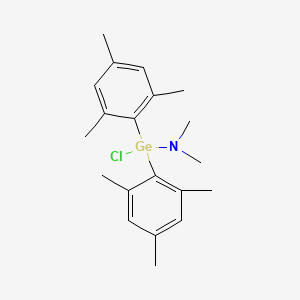

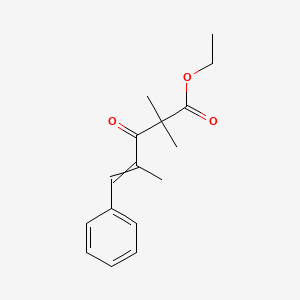

![1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl-](/img/structure/B12582946.png)
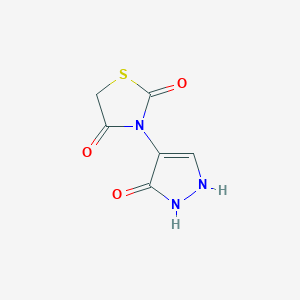

![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol](/img/structure/B12582957.png)
![Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane](/img/structure/B12582970.png)
